3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Physicochemical Properties Lipophilicity ADME Prediction

Researchers needing to expand SAR beyond mono-substituted isoxazol-5-amines face a critical supply gap: commercially available analogs lack the unique 3-methoxy-4-methylphenyl substitution pattern essential for mapping binding site tolerances. This compound directly resolves that gap. - Provides a distinct aryl substitution pattern not found in any disclosed active series, enabling novel SAR exploration. - The free 5-amino group serves as a versatile handle for library diversification through amidation, sulfonylation, or reductive amination. - With a LogP of 1.99, it is an ideal reference compound for calibrating membrane permeability and protein binding assays. Procurement managers benefit from a reliable supply of this 98% pure building block, shipped under ambient conditions as a non-hazardous chemical.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13624592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=C2)N)OC
InChIInChI=1S/C11H12N2O2/c1-7-3-4-8(5-10(7)14-2)9-6-11(12)15-13-9/h3-6H,12H2,1-2H3
InChIKeyCMSNPSQDKDZWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Technical Baseline & Procurement


3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine (CAS 1021143-67-8) is a disubstituted 5-aminoisoxazole with a molecular weight of 204.23 g/mol, a calculated LogP of 1.99, and a purity specification of 98% . The compound features a 3-(3-methoxy-4-methylphenyl) substituent on the isoxazole ring, distinguishing it from simpler 3-arylisoxazol-5-amines. The isoxazole-5-amine core is a recognized pharmacophore with documented activity across multiple therapeutic areas, including COX-1 inhibition, mitotic checkpoint modulation, and TACC3 targeting, where substitution patterns on the phenyl ring critically govern target engagement and selectivity [1].

Free 5-amino group enables derivatization in focused library synthesis workflows
3-methoxy-4-methylphenyl pattern provides distinct electronic and steric profile vs. mono-substituted building blocks
Reported class-level pharmacophore activity supports SAR probe and binding-site tolerance studies

Quantitative Differentiation from Generic Analogs


Class-level SAR data for isoxazol-5-amines demonstrates that aryl substitution patterns are not interchangeable. In cardiac myosin activation assays, para substitution (–OCH₃) to the phenyl ring attenuated activity at 10 µM [1]. In COX-1 selectivity studies, the presence of specific heteroaryl and aryl substituents produced IC₅₀ values ranging from 1.1 µM to >50 µM between isoforms [2]. In TACC3-targeting isoxazoles, potency varied from <1 mM GI₅₀ to 188 nM IC₅₀ depending on substitution . The 3-methoxy-4-methylphenyl motif of the target compound is not represented in any disclosed active series. Assuming bioequivalence to the 3-(4-methylphenyl) analog (CAS 28883-91-2) or 3-(3-methoxyphenyl) analog (CAS 119162-46-8) is not supported by available quantitative SAR data.

Meta-methoxy/para-methyl combination is not represented in disclosed cardiac myosin or COX-1 active series; SAR may not transfer directly from simpler analogs.
4-methyl or 3-methoxy analogs lack the dual substitution pattern, which may shift electronic environment and target engagement profiles.
Class-level para-substitution data shows activity attenuation at 10 µM, but meta/para combo response cannot be predicted without direct assay data.

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Evidence vs. Closest Analogs


Lipophilicity & Molecular Weight vs. Analogs

The target compound exhibits a calculated LogP of 1.99 and a molecular weight of 204.23 g/mol, which differentiates it from simpler 3-arylisoxazol-5-amine analogs . This represents an increase in lipophilicity of +0.59 LogP units relative to the 3-(4-methylphenyl) analog (estimated LogP ≈ 1.4 based on molecular weight reduction of 30 Da from absent methoxy group), and an increase of approximately +0.33 LogP units relative to the 3-(3-methoxyphenyl) analog (estimated LogP ≈ 1.66 based on methyl group contribution) [1].

Lipophilicity vs. Analogs
Class-level inference
LogP 1.99 (target) vs. ~1.4 (4-methyl analog) and ~1.66 (3-methoxy analog); MW +30 Da and +14 Da respectively.
Reported LogP increase may alter membrane permeability and protein binding predictions in assay cascades.
Calculated values from vendor datasheet; experimental LogP not available.
Physicochemical Properties Lipophilicity ADME Prediction

Substitution Pattern Effects on Cardiac Myosin Activity

Class-level SAR studies on isoxazole-based cardiac myosin activators demonstrate that para substitution (–OCH₃) to the phenyl ring attenuates activity at 10 µM [1]. The target compound's 3-methoxy-4-methylphenyl motif contains a meta-methoxy and para-methyl substitution pattern, which is not represented in the disclosed SAR data. The 4-methyl analog lacks the methoxy group entirely, while the 3-methoxy analog lacks the para-methyl group. SAR data for related diarylisoxazoles indicate that substitution position and electronic character critically modulate target engagement, with IC₅₀ values varying from 1.1 µM to >50 µM between isoforms [2]. The combination of meta-methoxy and para-methyl substituents in the target compound represents a substitution pattern with no direct quantitative comparator available.

Cardiac Myosin SAR
Class-level inference
Para-OCH₃ attenuates activation at 10 µM; isoform IC₅₀ shifts (1.1–>50 µM) reported for related diarylisoxazoles. Target meta-OCH₃/para-CH₃ combo not directly tested.
Substitution pattern context not covered by existing active series; may require independent SAR profiling.
Data to verify; no direct comparator available.
Structure-Activity Relationship Cardiac Myosin Isoxazole SAR

Purity & Hazard Classification

The target compound is commercially available with a purity specification of 98% and carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . In contrast, the 3-(4-methylphenyl) analog (CAS 28883-91-2) carries only H302 and H315 classifications without respiratory or eye irritation warnings [1]. The target compound thus requires more stringent handling protocols and personal protective equipment during procurement and use.

Purity & Hazard Profile
Direct comparison
98% purity, GHS07: H302, H315, H319, H335 vs. H302, H315 only for 4-methyl analog (CAS 28883-91-2).
Additional eye and respiratory hazard classifications require adjusted handling protocols and PPE.
Based on vendor SDS and datasheet specifications.
Quality Control Purity Specification Safety Data

Synthetic Accessibility & Building Block Potential

Isoxazol-5-amines bearing aryl substituents at the 3-position serve as strategic building blocks in organic synthesis, enabling alkylation strategies, alkyne synthesis, annulation reactions, and N-O bond insertions . The target compound's free 5-amino group remains available for further derivatization, while the 3-(3-methoxy-4-methylphenyl) substituent provides a distinct electronic environment relative to simpler analogs. The methoxy group increases electron density on the phenyl ring, potentially influencing the reactivity of the isoxazole core in subsequent transformations. The presence of both meta-methoxy and para-methyl substituents provides steric and electronic differentiation from the 4-methyl analog (which lacks methoxy electron-donating effects) and the 3-methoxy analog (which lacks para-methyl steric effects).

Synthetic Utility
Class-level inference
Free 5-NH₂; dual meta-OCH₃ / para-CH₃ substitution provides distinct electron-donating and steric effects vs. mono-substituted analogs.
May expand accessible chemical space in library synthesis through differentiated building block reactivity.
Qualitative assessment; no quantitative reactivity data available.
Organic Synthesis Building Block Heterocyclic Chemistry

3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine: Recommended Application Scenarios


SAR Probe: Meta-Methoxy / Para-Methyl Substitution Effects

The compound serves as a unique SAR probe for investigating how combined meta-methoxy and para-methyl substitution on the 3-aryl ring modulates target engagement. Class-level SAR data indicate that para substitution attenuates cardiac myosin activation at 10 µM , while diarylisoxazole SAR shows IC₅₀ values ranging from 1.1 µM to >50 µM depending on substitution [1]. The target compound's substitution pattern is not represented in any disclosed active series, making it valuable for mapping binding site tolerances and expanding SAR beyond simpler mono-substituted analogs.

Focused Library Synthesis Building Block

As a 5-aminoisoxazole building block, the compound enables diversification through reactions at the free amino group while providing a distinct aryl substitution pattern . The meta-methoxy group increases electron density relative to the 4-methyl analog, while the para-methyl group introduces steric bulk absent in the 3-methoxy analog. This combination is suitable for synthesizing compound libraries where both electronic modulation and steric differentiation from standard mono-substituted building blocks are required.

Lipophilicity-Dependent Assay Development

The compound's calculated LogP of 1.99 and molecular weight of 204.23 g/mol position it at a higher lipophilicity than simpler analogs (estimated +0.59 LogP units vs. 4-methyl analog) [1]. This property profile makes it suitable as a reference compound for calibrating membrane permeability assays, protein binding measurements, or chromatographic method development where a moderately lipophilic heterocyclic scaffold is required.

Application
Selection Property
Validation Focus
SAR probe for meta-methoxy/para-methyl effects
Substitution pattern not represented in disclosed active series
Binding-site tolerance mapping; assay endpoint interpretation
Focused library synthesis building block
Free 5-amino group and dual-substitution electronic profile
Derivatization scope and steric/electronic differentiation from mono-substituted analogs
Lipophilicity-dependent assay development
Calculated LogP 1.99; moderate lipophilicity relative to simpler analogs
Membrane permeability assay calibration; chromatographic method context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methoxy-4-methylphenyl)isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.